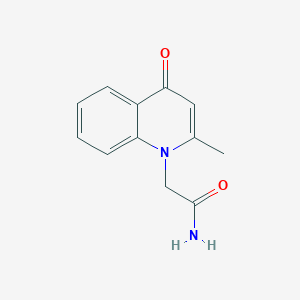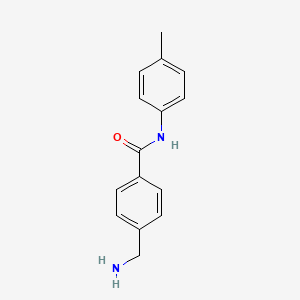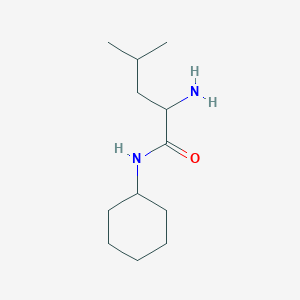
(S)-2-Amino-N-cyclohexyl-4-methylpentanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound’s chirality arises from the presence of an asymmetric carbon atom (marked by the asterisk in the structural formula). The (S)-configuration indicates that the amino group is oriented in the counterclockwise direction when viewing the molecule with the cyclohexyl ring in front.
(S)-2-Amino-N-cyclohexyl-4-methylpentanamide hydrochloride: is a chiral compound with the chemical formula CHNO·HCl. It belongs to the class of amides and contains both an amino group and a cyclohexyl ring.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the amidation of (S)-2-aminobutyric acid with cyclohexylamine, followed by N-methylation using methyl iodide.
Reaction Conditions: Specific reaction conditions may vary, but typically involve refluxing the reactants in a suitable solvent (e.g., ethanol or methanol) with appropriate catalysts (e.g., HCl or HSO).
Industrial Production: While not widely produced industrially, laboratories can synthesize this compound for research purposes.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Acidic or basic hydrolysis requires strong acids (e.g., HCl) or bases (e.g., NaOH). Reduction can be achieved using reducing agents like LiAlH.
Major Products: The hydrolysis product is (S)-2-aminobutyric acid, while reduction leads to (S)-2-amino-N-cyclohexyl-4-methylpentanol.
Aplicaciones Científicas De Investigación
Chemistry: Researchers use this compound as a chiral building block in organic synthesis.
Biology: It may serve as a ligand in studies involving chiral receptors or enzymes.
Medicine: Investigations into its pharmacological properties, such as potential antiviral or antibacterial effects.
Industry: Limited industrial applications, but it contributes to the development of chiral drug candidates.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific application. For instance:
- If used as a ligand, it may interact with receptors or enzymes.
- If studied for medicinal purposes, its effects could involve specific cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds: Other chiral amides or compounds with cyclohexyl rings.
Uniqueness: Highlight its chirality, specific substituents, or functional groups that distinguish it from related molecules.
Remember that this compound’s applications and uniqueness may evolve as research progresses.
Propiedades
Fórmula molecular |
C12H24N2O |
|---|---|
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
2-amino-N-cyclohexyl-4-methylpentanamide |
InChI |
InChI=1S/C12H24N2O/c1-9(2)8-11(13)12(15)14-10-6-4-3-5-7-10/h9-11H,3-8,13H2,1-2H3,(H,14,15) |
Clave InChI |
HSSUYUOGBBEEJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC1CCCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


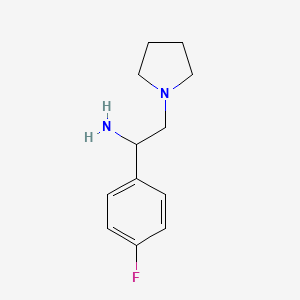
![2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B12114357.png)
![4-Amino-1-[(2,6-difluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B12114361.png)

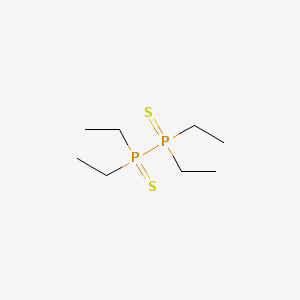

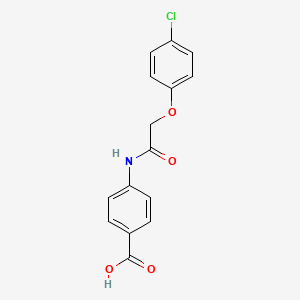
![1H-Isoindole-1,3(2H)-dione, 5-[(2-aminophenyl)amino]-2-methyl-](/img/structure/B12114410.png)
![N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride](/img/structure/B12114412.png)

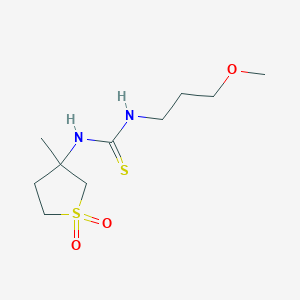
![2-[2-[2-(2-Aminopropanoylamino)propanoylamino]propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12114430.png)
